BenchChemオンラインストアへようこそ!

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

Choleretic Bile acid Hepatobiliary

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (syn. 1H-Benzotriazole-1-butyric acid) is a C10-benzotriazole alkanoic acid derivative (MW 205.21 g/mol, purity typically ≥95%) employed as a versatile scaffold in medicinal chemistry and chemical biology.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 654-19-3
Cat. No. B2950735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid
CAS654-19-3
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CCCC(=O)O
InChIInChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
InChIKeyHGBQMURNSXYASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic Acid (CAS 654-19-3) – Key Physicochemical and Structural Baseline for Procurement Evaluation


4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid (syn. 1H-Benzotriazole-1-butyric acid) is a C10-benzotriazole alkanoic acid derivative (MW 205.21 g/mol, purity typically ≥95%) employed as a versatile scaffold in medicinal chemistry and chemical biology . The compound consists of a benzotriazole heterocycle N1-linked to a straight-chain butanoic acid moiety, distinguishing it from branched-chain positional isomers such as 3-(benzotriazol-1-yl)butanoic acid. Its bifunctional structure – a benzotriazole ring capable of π-stacking, hydrogen bonding, and metal coordination, combined with a terminal carboxylic acid handle for amide/ester conjugation – underpins its utility as a synthetic building block [1]. The compound is commercially available from multiple suppliers at research-grade purity (95–98%) at scales ranging from 100 mg to 5 g, with pricing typically between €74 and €1,151 depending on quantity .

Why Generic Substitution Fails for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic Acid – Positional Isomerism as a Critical Differentiator


Benzotriazole alkanoic acid derivatives cannot be treated as interchangeable commodities because subtle positional isomerism produces binary on/off switches in biological activity. Paglietti et al. (1994) demonstrated that moving the butanoic chain from the N1 to the N2 position of the unsubstituted benzotriazole nucleus completely abolished choleretic activity in an in vivo rat model [1]. Similarly, Boido et al. (2003) showed that while 2-(benzotriazol-1/2-yl)propionic acids exhibited significant anti-inflammatory and antinociceptive activity in carrageenan-induced edema and acetic acid writhing assays, the analogous benzotriazol-1-ylalkanoic acids (including the butanoic acid series) were devoid of anti-inflammatory action [2]. These findings underscore that procurement decisions based solely on the benzotriazole pharmacophore – without precise specification of chain length, branching, and attachment position – risk selecting a biologically silent compound. The following quantitative evidence section provides direct comparator data to guide informed selection.

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic Acid – Comparator-Based Quantitative Evidence for Scientific Selection


Choleretic Activity: Positional Isomerism Switches Activity from Active (+56% Bile Volume Increase) to Inactive

The 3-positional isomer 3-(benzotriazol-1-yl)butanoic acid (CAS 654-13-7) and related 3-substituted analogs exhibited significant choleretic activity in rats following intravenous administration at 0.5 mmol/kg, producing bile volume increases comparable to or exceeding dehydrocholic acid (DHCA) at +56% mean increase over 4 hours [1]. However, the same study demonstrated that moving the unsubstituted butanoic chain from position 1 to position 2 abolished choleretic activity entirely [1]. Although 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoic acid (CAS 654-19-3), which carries a straight-chain butanoic acid at N1, was not directly tested in this study, the SAR established that N1→N2 positional migration abolishes activity in the unsubstituted series, establishing a strict positional requirement for choleretic action [1].

Choleretic Bile acid Hepatobiliary

CYP3A4 Inhibition: Weak Activity (IC50 = 50 μM) Differentiates the Compound from Potent CYP Inhibitor Analogs

In a biochemical assay using pooled mixed-gender human liver microsomes with testosterone as substrate and NADPH cofactor (3-min pre-incubation), 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoic acid inhibited CYP3A4 with an IC50 of 50,000 nM (50 μM), as recorded in BindingDB [1]. This represents weak CYP3A4 inhibition compared with the closely related 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid (CAS 314248-56-1), which has also been studied as a CYP3A4 ligand, and is far weaker than nanomolar CYP3A4 inhibitors such as ketoconazole (IC50 ≈ 15–80 nM). The weak CYP inhibition profile makes the target compound favorable as a scaffold where drug-drug interaction liability through CYP3A4 must be minimized [1].

Cytochrome P450 Drug metabolism CYP3A4

Anti-inflammatory Activity: Straight-Chain Benzotriazol-1-ylalkanoic Acids Are Inactive, Unlike Branched 2-Propionic Acid Analogs

Boido et al. (2003) systematically evaluated benzotriazol-1/2-ylalkanoic acids (structures 1, 2, 3) for anti-inflammatory activity in the carrageenan-induced rat paw edema assay and antinociceptive activity in the acetic acid writhing test [1]. The straight-chain benzotriazol-1-ylalkanoic acids (structure 1, which includes butanoic and acetic acid derivatives) were devoid of anti-inflammatory action at tested doses. In contrast, 2-(benzotriazol-1/2-yl)propionic acids (structures 2 and 3) exhibited significant activity: compound 2c showed anti-inflammatory activity (p < 0.05 vs. control at 100 mg/kg p.o.) comparable to reference NSAIDs, and compound 3a demonstrated antinociceptive activity [1]. The target compound 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoic acid falls within the inactive structure 1 class, as it bears an unbranched alkanoic acid chain at N1.

Anti-inflammatory Antinociceptive COX

Plant Growth Regulatory (Auxin-Like) Activity: Benzotriazolylalkanoic Acids Exhibit 40–60% of IAA Maximal Activity at 10⁻⁶–10⁻⁸ M

Sparatore et al. (1978) tested sixty benzotriazole derivatives carrying substituents at position 1 or 2 in the oat coleoptile section elongation test [1]. Among these, benzotriazolylalkanoic acids and their esters exhibited auxin-like activity exceeding that of indolylacetic acid (IAA) at low concentrations, achieving 40–60% of IAA's maximal activity in the 10⁻⁶–10⁻⁸ M range [1]. The class was noted for low toxicity, with benzotriazolylalkanoic acid amides showing particularly favorable safety profiles even at the highest tested concentrations [1]. Although 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoic acid was not individually reported, its structure conforms to the active benzotriazolylalkanoic acid class defined in this study.

Auxin Plant growth regulator Agrochemical

Synthetic Versatility: Straight-Chain Carboxylic Acid Enables Direct Conjugation vs. Branched Isomers Requiring Protection Strategies

The straight-chain butanoic acid moiety of CAS 654-19-3 provides a sterically unencumbered carboxylic acid handle for direct amide coupling, esterification, or hydrazide formation without requiring protecting group strategies . In contrast, the 3-positional isomer 3-(benzotriazol-1-yl)butanoic acid (CAS 654-13-7) bears a β-methyl branch adjacent to the carboxylic acid, introducing steric hindrance that can reduce conjugation yields and necessitate modified coupling conditions . Commercial availability data indicates the target compound is supplied at 95–98% purity at price points of approximately €74/100 mg to €469/5 g, offering a cost-effective scaffold relative to custom-synthesized benzotriazole alkanoic acid analogs .

Synthetic building block Bioconjugation Medicinal chemistry

Optimal Application Scenarios for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic Acid (CAS 654-19-3) Based on Differentiated Evidence


Medicinal Chemistry Scaffold Requiring Minimal CYP3A4 Inhibition Liability

With a weak CYP3A4 IC50 of 50 μM in human liver microsomes [1], CAS 654-19-3 is suited as a benzotriazole-containing scaffold in drug discovery programs where CYP3A4-mediated drug-drug interaction (DDI) risk must be minimized. This contrasts with more potent CYP-inhibiting benzotriazole derivatives and supports its use in lead optimization where metabolic stability profiling identifies CYP3A4 as a liability pathway to avoid. The carboxylic acid handle further enables rapid analog generation through amide or ester diversification.

Agrochemical Lead Discovery Leveraging Auxin-Like Plant Growth Regulatory Activity

Benzotriazolylalkanoic acids as a class exhibit 40–60% of the maximal auxin activity of indolylacetic acid (IAA) in the oat coleoptile elongation assay at 10⁻⁶–10⁻⁸ M, with documented low phytotoxicity [2]. CAS 654-19-3 serves as a synthetically tractable entry point for structure–activity relationship (SAR) exploration of benzotriazole-based plant growth regulators, an application space distinct from the corrosion-inhibition utility of unsubstituted benzotriazole.

Bioconjugation and Chemical Biology Tool Synthesis via Unhindered Carboxylic Acid Handle

The straight-chain butanoic acid group of CAS 654-19-3 permits efficient, high-yielding amide and ester bond formation under standard coupling conditions without the steric penalties associated with β-branched isomers such as 3-(benzotriazol-1-yl)butanoic acid . This positions the compound as a preferred building block for synthesizing benzotriazole-tagged chemical biology probes, affinity ligands, or PROTAC linker intermediates where conjugation efficiency directly impacts final product yield and purity.

Negative Selection Control in Choleretic and Anti-inflammatory Screening Cascades

Because the straight-chain N1-butanoic acid architecture falls outside the active SAR for both choleretic activity (which requires specific 3-substitution patterns) [3] and anti-inflammatory activity (which requires 2-propionic acid branching) [4], CAS 654-19-3 is rationally deployable as a structurally matched inactive control compound in phenotypic screening cascades targeting these therapeutic areas. This avoids the confounding background activity that would occur if an active benzotriazole isomer were mistakenly used.

Quote Request

Request a Quote for 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.